Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate

NNMT inhibition Bisubstrate inhibitor Ester prodrug

Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate (CAS 1956371-58-6, MW 405.41) is a synthetic small molecule belonging to the imidazo[1,2-c]pyrimidine class of kinase inhibitor scaffolds. It is the methyl ester analog of the well-characterized spleen tyrosine kinase (Syk) inhibitor BAY 61-3606 (nicotinamide derivative), a potent, ATP-competitive, reversible inhibitor with a Ki of 7.5 nM.

Molecular Formula C21H19N5O4
Molecular Weight 405.4 g/mol
Cat. No. B11783232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)OC)OC
InChIInChI=1S/C21H19N5O4/c1-28-16-7-6-13(11-17(16)29-2)15-12-18-22-9-10-26(18)21(24-15)25-19-14(20(27)30-3)5-4-8-23-19/h4-12H,1-3H3,(H,23,24,25)
InChIKeyHLOSXQVCDGLZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate: Structural Analog and Ester Prodrug of BAY 61-3606


Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate (CAS 1956371-58-6, MW 405.41) is a synthetic small molecule belonging to the imidazo[1,2-c]pyrimidine class of kinase inhibitor scaffolds. It is the methyl ester analog of the well-characterized spleen tyrosine kinase (Syk) inhibitor BAY 61-3606 (nicotinamide derivative), a potent, ATP-competitive, reversible inhibitor with a Ki of 7.5 nM [1]. The compound's core imidazo[1,2-c]pyrimidine scaffold is known for potent Syk family kinase inhibition, and the ester functionalization positions it as a prodrug candidate or a permeability-modulated tool compound for cellular studies [2]. This structural distinction from the parent amide is a critical determinant of its physicochemical, pharmacokinetic, and pharmacodynamic properties, making it a non-interchangeable entity in research settings.

Why Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate Cannot Be Substituted by BAY 61-3606 in Research


The critical barrier to interchangeability between Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate and its amide analog BAY 61-3606 lies in the functional group at the nicotinate 3-position. The switch from a polar carboxamide (C(=O)NH₂) to a methyl ester (C(=O)OCH₃) fundamentally alters hydrogen-bonding capacity, lipophilicity (clogP), cellular permeability, and metabolic susceptibility to esterases [1]. This difference is not merely incremental; it can result in distinct cellular uptake kinetics, intracellular accumulation profiles, and, critically, a prodrug-to-active-drug conversion step that determines the temporal and spatial profile of target engagement [2]. Quantitative evidence confirms that such ester modifications drastically shift the biological readout, making the compounds functionally non-equivalent in cellular and in vivo models. Therefore, substituting the ester for the amide without rigorous re-validation would compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Guide for Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate


Biochemical Potency Against Nicotinamide N-Methyltransferase (NNMT) Compared to the Amide Parent

The methyl ester exhibits measurable inhibitory activity against recombinant human NNMT, a target distinct from the primary Syk kinase activity of BAY 61-3606. In a fluorescence polarization-based competition assay, the methyl ester compound demonstrated a Ki of 650 nM for NNMT, while the parent amide BAY 61-3606 showed no significant inhibition of NNMT at equivalent concentrations, establishing a unique target engagement profile for the ester derivative [1][2].

NNMT inhibition Bisubstrate inhibitor Ester prodrug

Functional Prodrug Conversion: Intracellular Hydrolysis to the Active Acid Metabolite vs. BAY 61-3606

The methyl ester acts as a prodrug, requiring hydrolysis by intracellular esterases to generate the free carboxylic acid, the active metabolite responsible for target engagement. By contrast, BAY 61-3606 is a stable amide that does not undergo metabolic activation. In analogous ester-prodrug systems, the methyl ester exhibited a half-life of <15 min in the presence of porcine liver esterase, compared to >6 h stability in esterase-free buffer, whereas the amide analog remained stable under both conditions [1]. This differential activation kinetics allows for controlled, esterase-dependent release of the active moiety.

Prodrug activation Esterase hydrolysis Cellular activity

Kinase Selectivity Profile: Preserved Syk Selectivity of the Core Scaffold Coupled with Altered Off-Target NNMT Activity

BAY 61-3606 is exquisitely selective for Syk over other kinases (Btk, Fyn, Itk, Lyn, Src) with no inhibition at concentrations up to 4.7 µM [1]. The methyl ester analog retains the imidazo[1,2-c]pyrimidine core responsible for this selectivity but introduces an additional NNMT inhibitory activity (Ki = 650 nM) not present in the amide [2]. This results in a dual-target inhibitor with Syk selectivity (class-level inference, pending direct kinase panel data) and simultaneous NNMT engagement.

Kinase selectivity Syk inhibitor Off-target profiling

Purity and Identity Specifications for Reproducible Research Procurement

Commercial vendors supply the compound with a certified purity of ≥98% (HPLC) and full spectroscopic characterization (¹H-NMR, LCMS), ensuring lot-to-lot consistency and experimental reproducibility. In contrast, BAY 61-3606 is commonly supplied as a dihydrochloride salt, whereas the methyl ester is a neutral free base, leading to differences in solubility, formulation, and dosing calculations . The methyl ester's molecular formula (C₂₁H₁₉N₅O₄, MW 405.41 g/mol) differs from the amide (C₂₀H₁₈N₆O₃, MW 390.40 g/mol), directly impacting molarity calculations.

Compound identity Purity certification Procurement specification

Recommended Application Scenarios for Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate Based on Evidence


Cellular Models Requiring Esterase-Activated, Temporally Controlled Syk Inhibition

The methyl ester's prodrug nature enables researchers to administer a stable, cell-permeable precursor that is converted intracellularly into the active acid metabolite. This is particularly advantageous in pulse-chase experiments or microfluidic cell culture systems where precisely timed kinase inhibition is critical. The differential activation kinetics compared to the direct-acting amide BAY 61-3606 permit cleaner temporal separation of signaling events [1].

Dissecting NNMT-Dependent Metabolic Pathways in Cancer Cell Lines

With its unique dual activity profile—retaining Syk selectivity while adding NNMT inhibition (Ki = 650 nM)—the compound serves as a specialized tool for investigating metabolic reprogramming in cancers where NNMT overexpression (e.g., oral squamous cell carcinoma HSC-2) drives disease progression. The amide analog cannot probe NNMT biology, making the ester the compound of choice for this dual-target interrogation [2].

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-c]pyrimidine Core Modifications

As a well-characterized methyl ester variant of the prototypical imidazo[1,2-c]pyrimidine kinase scaffold, this compound is an essential comparator for SAR programs exploring the impact of nicotinate C3-substitution on potency, selectivity, and ADME properties. Its high purity (≥98%) and known NNMT off-target activity provide a reliable benchmark for evaluating new analogs [1][2].

In Vivo Pharmacokinetic Studies of Ester vs. Amide Bioavailability

The compound's ester linkage serves as a sensitive probe for in vivo esterase activity and first-pass metabolism. Comparative pharmacokinetic studies with BAY 61-3606 in rodent models can quantify the impact of the ester-to-acid conversion on oral bioavailability, tissue distribution, and clearance, providing critical data for prodrug design strategies in the imidazopyrimidine class [1].

Quote Request

Request a Quote for Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.